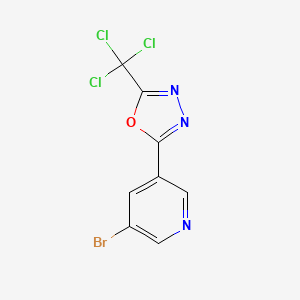

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activities

Compounds similar to "(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been studied for their anticancer activities. For instance, derivatives of quinazoline, which share structural similarities, have been synthesized and evaluated for their ability to inhibit kinase activities associated with cancer growth and development. Studies have shown that specific analogues can significantly inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic intervention in cancer treatment (Bridges et al., 1996).

Antioxidant Properties

Compounds containing bromophenol structures have been synthesized and evaluated for their antioxidant properties. Bromophenols, by virtue of their structural features, can exhibit effective radical scavenging activities. These properties make them candidates for research into protective agents against oxidative stress-related damages, which are implicated in various diseases and aging processes (Balaydın et al., 2010).

Synthesis and Biological Activity

The broader category of quinolinone derivatives, to which the compound is related, has been synthesized and assessed for a range of biological activities, including antimicrobial effects. Such compounds are explored for their potential in creating new therapeutic agents against various bacterial and fungal infections (Patel et al., 2006).

Photophysical Properties

Research into compounds with isoquinoline structures also delves into their photophysical properties, which have implications for developing materials with specific optical characteristics. For example, studies on bromo Re(I) complexes highlight the influence of structural modifications on luminescence and absorption properties, which are relevant in fields ranging from sensing to photodynamic therapy (Si et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2,5-dimethoxyphenylacrylic acid moiety and the bromination of the final product.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "ethyl acetoacetate", "2,5-dimethoxybenzaldehyde", "malonic acid", "bromine" ], "Reaction": [ "Synthesis of 2-ethyl-4-phenylquinoline-3-carboxylic acid by reacting 2-aminobenzophenone with benzaldehyde and ethyl acetoacetate via a modified Pictet-Spengler reaction", "Conversion of 2-ethyl-4-phenylquinoline-3-carboxylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester by reacting with methanol and sulfuric acid", "Synthesis of 3-(2,5-dimethoxyphenyl)acrylic acid by reacting 2,5-dimethoxybenzaldehyde with malonic acid and acetic anhydride via a Knoevenagel condensation", "Addition of 3-(2,5-dimethoxyphenyl)acrylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester via an esterification reaction using DCC and DMAP as catalysts", "Bromination of the final product using bromine and acetic acid" ] } | |

CAS-Nummer |

392252-55-0 |

Molekularformel |

C26H20BrNO4 |

Molekulargewicht |

490.353 |

IUPAC-Name |

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |

InChI-Schlüssel |

DERFKKXDWKCIOV-XYOKQWHBSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)